molecular formula C24H21N3O2 B11185648 1-methyl-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-methyl-3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11185648
M. Wt: 383.4 g/mol
InChI Key: NPKSRRLHKRFYKA-UHFFFAOYSA-N
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Description

1-Methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 1-methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be achieved through various synthetic routes. One common method involves a multi-step process starting with the formation of the indole core, followed by the construction of the quinazoline ring. The final step involves the spirocyclization to form the spiro compound. Reaction conditions typically include the use of strong acids or bases, high temperatures, and sometimes microwave irradiation to accelerate the reaction .

Industrial production methods for such complex molecules often involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent and scalable production.

Chemical Reactions Analysis

1-Methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazoline N-oxides, while reduction can produce various hydrogenated indole derivatives.

Scientific Research Applications

1-Methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinazoline ring is known to inhibit certain kinases, making this compound a potential kinase inhibitor. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical cellular processes .

Comparison with Similar Compounds

1-Methyl-3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be compared with other spiro compounds such as spiro[indole-3,2’-pyrrolidine] and spiro[indole-3,2’-piperidine]. While these compounds share the spirocyclic structure, the presence of different heterocyclic rings (quinazoline vs. pyrrolidine or piperidine) imparts unique chemical and biological properties. For instance, the quinazoline ring in our compound provides additional sites for interaction with biological targets, potentially enhancing its bioactivity .

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

1'-methyl-3-(2-phenylethyl)spiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C24H21N3O2/c1-26-21-14-8-6-12-19(21)24(23(26)29)25-20-13-7-5-11-18(20)22(28)27(24)16-15-17-9-3-2-4-10-17/h2-14,25H,15-16H2,1H3

InChI Key

NPKSRRLHKRFYKA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

Origin of Product

United States

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